

# Exploring Omigapil for COL6-Related Muscular Dystrophy: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Omigapil*

Cat. No.: *B10783124*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Collagen VI (COL6)-related dystrophies are a group of genetic muscle disorders with a spectrum of severity, from the milder Bethlem myopathy to the severe Ullrich congenital muscular dystrophy.<sup>[1][2]</sup> A key pathological feature of these conditions is increased apoptosis, or programmed cell death, in muscle fibers, contributing to muscle wasting and weakness.<sup>[3]</sup> **Omigapil**, a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, was investigated as a potential therapeutic agent for COL6-related dystrophies.<sup>[3]</sup> This technical guide provides a comprehensive overview of the preclinical rationale, clinical investigation, and eventual discontinuation of **Omigapil** for this indication, synthesizing the available data for an informed scientific audience. While preclinical studies in a mouse model of COL6-related dystrophy suggested a positive effect on apoptosis and mitochondrial health, a Phase I clinical trial in patients, though demonstrating safety and a favorable pharmacokinetic profile, did not show evidence of efficacy within its short duration.<sup>[4]</sup> Ultimately, the development of **Omigapil** for this indication was discontinued by Santhera Pharmaceuticals.<sup>[4]</sup> This document details the scientific journey of **Omigapil** for COL6-related dystrophies, presenting the available data, experimental methodologies, and the underlying biological pathways.

## Mechanism of Action and Preclinical Rationale

**Omigapil**'s therapeutic hypothesis in COL6-related dystrophies is centered on its ability to inhibit apoptosis.<sup>[3]</sup> The drug targets the interaction between glyceraldehyde-3-phosphate

dehydrogenase (GAPDH) and Seven in absentia homolog 1 (Siah1), a key step in a specific apoptotic cascade.[3]

## The GAPDH-Siah1 Apoptotic Pathway

Under conditions of cellular stress, such as those present in COL6-deficient muscle, GAPDH can be post-translationally modified and translocate from the cytoplasm to the nucleus. In the nucleus, GAPDH binds to and stabilizes Siah1, an E3 ubiquitin ligase. This complex then targets nuclear proteins for degradation, leading to apoptosis. **Omigapil** is designed to prevent the binding of GAPDH to Siah1, thereby inhibiting this downstream apoptotic signaling.



[Click to download full resolution via product page](#)

Caption: GAPDH-Siah1 mediated apoptosis pathway and the inhibitory action of **Omigapil**.

## Preclinical Evidence in a COL6-Deficient Mouse Model

Preclinical investigations of **Omigapil** were conducted in the Col6a1<sup>-/-</sup> mouse model, which recapitulates key features of COL6-related dystrophies. While the complete quantitative data from these studies remain unpublished, available reports indicate that **Omigapil** demonstrated efficacy in:

- Decreasing Apoptosis: Treatment with **Omigapil** was shown to reduce the rate of apoptosis in the muscle fibers of Col6a1<sup>-/-</sup> mice, with a particular effect noted in the diaphragm, a muscle group severely affected in COL6-related dystrophies.[3][5]

- Improving Mitochondrial Integrity: The studies also suggested that **Omigapil** improved the health and integrity of mitochondria within the muscle cells of the mouse model.[3][5]

It is important to note that the lack of published quantitative data from these preclinical studies presents a significant limitation in fully evaluating the preclinical efficacy of **Omigapil** for COL6-related dystrophy.

## Clinical Investigation: The CALLISTO Trial

The promising preclinical findings led to the initiation of a Phase I clinical trial, named CALLISTO (NCT01805024), to assess the safety, tolerability, and pharmacokinetics of **Omigapil** in a pediatric population with COL6-related and LAMA2-related congenital muscular dystrophies.[4][6]

## Study Design and Methods

The CALLISTO trial was an open-label, sequential group, ascending dose cohort study.[7]

- Participants: The study enrolled 20 children, aged 5 to 16 years, with a diagnosis of either COL6-related or LAMA2-related dystrophy.[7]
- Treatment Regimen: Participants received **Omigapil** orally once daily for 12 weeks, with doses ranging from 0.02 to 0.08 mg/kg.[7]
- Primary Objectives:
  - To establish the pharmacokinetic (PK) profile of **Omigapil**.
  - To evaluate the safety and tolerability of **Omigapil**.
- Secondary/Tertiary Objective: To assess the feasibility of conducting disease-relevant clinical assessments.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the CALLISTO Phase I clinical trial.

## Clinical Trial Results

The results of the CALLISTO trial were published, providing key insights into the clinical profile of **Omigapil** in this patient population.<sup>[4]</sup>

Table 1: Summary of CALLISTO Trial Outcomes

| Outcome Measure       | Result                                                                                             | Citation(s) |
|-----------------------|----------------------------------------------------------------------------------------------------|-------------|
| Safety & Tolerability | Omigapil was found to be safe and well-tolerated by the study participants.                        | [7]         |
| Pharmacokinetics (PK) | The drug demonstrated a favorable pharmacokinetic profile in children with COL6-related dystrophy. | [7]         |
| Efficacy              | No evidence of clinical efficacy was observed during the 12-week treatment period.                 | [4]         |

The lack of observed efficacy was attributed by the investigators to the short duration of the trial, which may have been insufficient to detect meaningful clinical changes in a slowly progressive disease.[4]

Table 2: Pharmacokinetic Parameters of **Omigapil** in Pediatric Patients (CALLISTO Trial)

| Dose (mg/kg/day) | Systemic Exposure (AUC0-24h)                                                                                                                         | Citation(s) |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| 0.02 - 0.08      | Slightly greater than dose-proportional increases in systemic exposure were observed. The dose achieving the target exposure range was 0.06 mg/kg/d. | [7]         |

Note: Specific numerical values for AUC0-24h for each dose cohort are not publicly available.

## Experimental Protocols

### Assessment of Apoptosis in Preclinical Models (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a hallmark of apoptosis. The following provides a generalized protocol for its application in mouse muscle tissue.

#### Protocol: TUNEL Assay for Apoptosis Detection in Mouse Muscle Tissue

- **Tissue Preparation:**

- Euthanize the mouse and dissect the muscle of interest (e.g., diaphragm, gastrocnemius).
- Fix the muscle tissue in 4% paraformaldehyde for 24-48 hours at 4°C.
- Cryoprotect the tissue by incubation in a sucrose gradient (15% and 30%) at 4°C.
- Embed the tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.
- Cut 10-12  $\mu$ m thick cryosections and mount on charged glass slides.

- **Permeabilization and Staining:**

- Wash the sections with phosphate-buffered saline (PBS).
- Permeabilize the tissue with a proteinase K solution or a citrate-based antigen retrieval solution.
- Wash with PBS.
- Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) in a humidified chamber at 37°C.
- Stop the reaction by washing with a stop/wash buffer.

- **Visualization and Quantification:**

- Counterstain the nuclei with a fluorescent dye such as DAPI.

- Mount the slides with an anti-fade mounting medium.
- Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength for the chosen label.
- Quantify the number of TUNEL-positive nuclei per muscle fiber or per unit area to determine the apoptotic index.

## Assessment of Mitochondrial Integrity in Preclinical Models

While specific protocols for the **Omigapil** studies are unpublished, the assessment of mitochondrial integrity in muscle tissue typically involves a combination of histological and functional assays.

Potential Methodologies:

- Electron Microscopy: Ultrastructural analysis of muscle biopsies to visualize mitochondrial morphology, including the appearance of the inner and outer membranes, cristae, and matrix density.
- Mitochondrial Respiration Assays: Using techniques like high-resolution respirometry (e.g., Orophorus Oxygraph) on isolated mitochondria or permeabilized muscle fibers to measure oxygen consumption rates with various substrates and inhibitors, assessing the function of the electron transport chain complexes.
- Mitochondrial Membrane Potential Measurement: Employing fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) in live muscle fibers to quantify the mitochondrial membrane potential, a key indicator of mitochondrial health.

## Discontinuation of Omigapil Development and Future Perspectives

In 2021, Santhera Pharmaceuticals announced the discontinuation of the development of **Omigapil** for congenital muscular dystrophies.<sup>[4]</sup> This decision was part of a broader internal

pipeline review and was influenced by the lack of an efficacy signal in the Phase I CALLISTO trial.<sup>[8]</sup>

While the journey of **Omigapil** for COL6-related dystrophies has concluded, the research has provided valuable contributions to the field. The CALLISTO trial demonstrated the feasibility of conducting clinical trials in this rare disease population and provided important data on clinical trial design and outcome measures.<sup>[8]</sup> The focus on apoptosis as a therapeutic target remains a valid scientific pursuit, and the lessons learned from the **Omigapil** program can inform the development of future therapies for COL6-related dystrophies. Current research is exploring other therapeutic avenues, including gene-based therapies and other small molecules targeting different pathological pathways.<sup>[9]</sup>

## Conclusion

**Omigapil** represented a scientifically sound approach to treating COL6-related dystrophies by targeting the well-documented pathological feature of apoptosis. Preclinical studies in a relevant mouse model provided a strong rationale for its clinical investigation. The Phase I CALLISTO trial successfully demonstrated the safety and tolerability of **Omigapil** in the target pediatric population and established a favorable pharmacokinetic profile. However, the absence of an efficacy signal within the limited timeframe of the study, coupled with a strategic pipeline review, led to the discontinuation of its development. This technical guide has summarized the available scientific and clinical data on **Omigapil** for COL6-related muscular dystrophy, providing a comprehensive resource for researchers and drug developers in the field of neuromuscular diseases. The story of **Omigapil** underscores the challenges of drug development for rare diseases and highlights the importance of robust preclinical data and thoughtfully designed clinical trials to demonstrate efficacy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mitochondrial dysfunction and apoptosis in myopathic mice with collagen VI deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 5. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy [pubmed.ncbi.nlm.nih.gov]
- 8. curecmd.org [curecmd.org]
- 9. mda.org [mda.org]
- To cite this document: BenchChem. [Exploring Omigapil for COL6-Related Muscular Dystrophy: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10783124#exploring-omigapil-for-col6-related-muscular-dystrophy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)